![molecular formula C21H12N2 B14208253 2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile CAS No. 823227-06-1](/img/structure/B14208253.png)
2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile is a chemical compound with the molecular formula C21H12N2. It is known for its unique structure, which includes a cyanomethyl group and a benzonitrile moiety.
準備方法
The synthesis of 2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyanomethyl group: This can be achieved through the reaction of a suitable precursor with cyanide ion under basic conditions.
Construction of the hex-3-ene-1,5-diyn-1-yl chain: This step involves coupling reactions, such as Sonogashira coupling, to form the carbon-carbon triple bonds.
Attachment of the benzonitrile moiety: This can be done through nucleophilic substitution reactions where the cyanomethyl group is introduced to the aromatic ring
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, depending on the reagents and conditions used.
Substitution: The cyanomethyl and benzonitrile groups can participate in nucleophilic or electrophilic substitution reactions, forming new derivatives
Common reagents used in these reactions include hydrogen gas (for reduction), potassium permanganate (for oxidation), and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
作用機序
The mechanism of action of 2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile involves its interaction with molecular targets through its functional groups. The cyanomethyl and benzonitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s ability to undergo various chemical reactions also allows it to modify biological pathways and molecular targets .
類似化合物との比較
Similar compounds to 2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile include:
2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzene: Lacks the nitrile group, affecting its reactivity and applications.
2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzoic acid: Contains a carboxylic acid group instead of a nitrile, influencing its chemical behavior and biological activity
特性
CAS番号 |
823227-06-1 |
|---|---|
分子式 |
C21H12N2 |
分子量 |
292.3 g/mol |
IUPAC名 |
2-[6-[3-(cyanomethyl)phenyl]hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C21H12N2/c22-15-14-19-10-7-9-18(16-19)8-3-1-2-4-11-20-12-5-6-13-21(20)17-23/h1-2,5-7,9-10,12-13,16H,14H2 |
InChIキー |
HRVSZWRAIAVWHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC(=C2)CC#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B14208181.png)
![N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14208183.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)
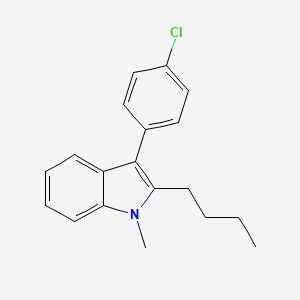
![n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide](/img/structure/B14208191.png)
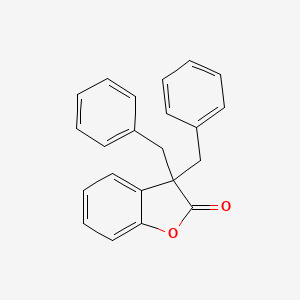
![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)
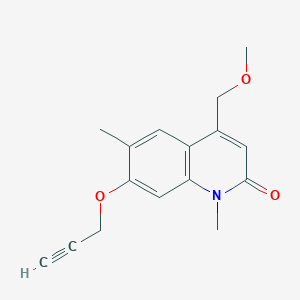
![Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14208217.png)
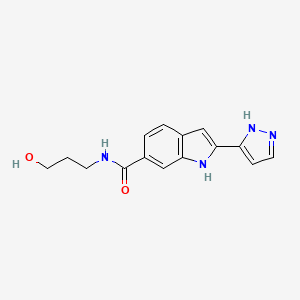
![{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid](/img/structure/B14208220.png)
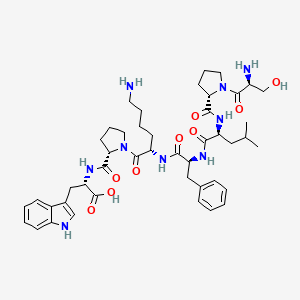
![2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide](/img/structure/B14208232.png)
